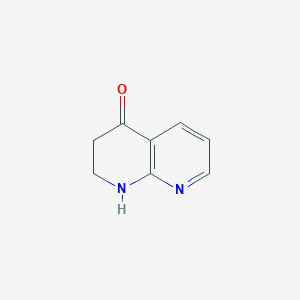

2,3-dihydro-1,8-naphthyridin-4(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGXFIOPGKDBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601043 | |

| Record name | 2,3-Dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676515-33-6 | |

| Record name | 2,3-Dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 2,3-dihydro-1,8-naphthyridin-4(1H)-one Core

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is a compelling heterocyclic motif that holds significant promise in medicinal chemistry. As a partially saturated derivative of the well-explored 1,8-naphthyridine ring system, it offers a unique three-dimensional architecture that can be exploited for developing novel therapeutics. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this intriguing molecular core, with a focus on empowering researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

Computed Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in the table below. These parameters are crucial for assessing the druglikeness of the scaffold.[1]

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 42 Ų |

| CAS Number | 676515-33-6 |

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound, based on the analysis of related structures such as 2,3-dihydroquinazolin-4(1H)-ones and other naphthyridine derivatives.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals expected in the range of δ 7.0-8.5 ppm, corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

Methylene Protons (-CH₂-CH₂-): Two triplets are anticipated in the regions of δ 2.5-3.0 ppm and δ 3.5-4.0 ppm, corresponding to the two methylene groups in the dihydropyridinone ring.

-

Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

Methylene Carbons (-CH₂-CH₂-): Signals in the aliphatic region, expected around δ 30-50 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region, indicative of the aromatic pyridine ring.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and subsequent ring rearrangements.

Synthesis and Reactivity

Proposed Synthetic Protocol: A Modern Approach

While classical methods like the Knorr or Friedländer reactions are staples for synthesizing 1,8-naphthyridin-2(1H)-ones, accessing the this compound core can be achieved through a multi-step sequence, potentially amenable to microwave-assisted synthesis for improved efficiency.[4] A plausible synthetic route is outlined below.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

-

Step 1: Condensation. 2-aminonicotinaldehyde is condensed with ethyl acetoacetate in the presence of a base such as potassium carbonate in a suitable solvent like ethanol under reflux conditions. This reaction forms an enamine intermediate. The choice of a base is critical to facilitate the initial nucleophilic attack of the enamine onto the aldehyde.

-

Step 2: Intramolecular Cyclization. The enamine intermediate is then subjected to thermal or acid-catalyzed intramolecular cyclization to yield the aromatic 1,8-naphthyridin-4(1H)-one. This step involves the nucleophilic attack of the amino group onto the ester carbonyl, followed by elimination of ethanol.

-

Step 3: Selective Reduction. The resulting 1,8-naphthyridin-4(1H)-one is then selectively reduced to the desired this compound. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or with a chemical reducing agent like sodium borohydride. The reaction conditions would need to be carefully controlled to avoid over-reduction of the pyridine ring or the amide carbonyl.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is governed by the interplay of its electron-rich dihydropyridinone ring and the electron-deficient pyridine ring.

-

Nucleophilic Character: The nitrogen atom of the dihydropyridinone ring and the adjacent enamine-like double bond can exhibit nucleophilic character, making them susceptible to attack by electrophiles. Alkylation or acylation at the N1 position is a common modification in related systems.

-

Electrophilic Character: The pyridine ring, being electron-deficient, is prone to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen.

-

Reactions at the Carbonyl Group: The amide carbonyl can undergo reactions typical of this functional group, such as reduction or reaction with organometallic reagents, although these may require harsh conditions.

Figure 2: Key reactivity sites of the this compound core.

Significance in Drug Discovery and Medicinal Chemistry

The broader class of 1,8-naphthyridine derivatives has a rich history in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities.[5] This provides a strong rationale for the exploration of the this compound scaffold.

A Privileged Scaffold

The 1,8-naphthyridine core is considered a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple biological targets.[5] This versatility makes them attractive starting points for drug discovery programs.

Established and Emerging Therapeutic Applications

Derivatives of 1,8-naphthyridin-4-one have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and targeting of protein kinases.[5]

-

Cannabinoid Receptor Ligands: Substituted 1,8-naphthyridin-4(1H)-on-3-carboxamides have been developed as selective agonists for the CB2 cannabinoid receptor, which is a target for inflammatory and neuropathic pain.[6]

-

Anti-inflammatory Agents: The 1,8-naphthyridine scaffold has been incorporated into molecules with significant anti-inflammatory properties.

-

Antibacterial Agents: The quinolone and naphthyridone classes of antibiotics are well-established, and new derivatives continue to be explored.

The introduction of the 2,3-dihydro feature in the this compound core introduces a degree of conformational flexibility and a more three-dimensional shape compared to its aromatic counterpart. This can be advantageous for achieving higher binding affinity and selectivity for specific biological targets.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of chemical space. While direct experimental data on the parent compound is sparse, the wealth of information available for the broader 1,8-naphthyridine class provides a solid foundation for its future investigation.

Key areas for future research include:

-

Development of robust and scalable synthetic routes to the parent scaffold and its derivatives.

-

Thorough experimental characterization of the physicochemical and spectroscopic properties of the core molecule.

-

Systematic exploration of the structure-activity relationships (SAR) of substituted analogues against a diverse range of biological targets.

-

Computational studies to model the binding of these compounds to target proteins and to guide the design of new derivatives with improved properties.

References

-

[SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University]([Link] Macmillan-Group/files/publications/nature19056-s.pdf)

-

[2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][2][4][7]diazaborinine - PMC - NIH]([Link])

-

[Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][7][8]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][7][9]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - NIH]([Link])

-

[Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2][7]thiazin-4-one - PMC - NIH]([Link])

Sources

- 1. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one | C8H8N2O | CID 19890880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Enduring Significance of the 1,8-Naphthyridinone Core

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable capacity to bind to a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1] The 1,8-naphthyridine nucleus is a quintessential example of such a scaffold.[2][3] This nitrogen-containing heterocyclic system has garnered immense interest from researchers globally due to its synthetic versatility and its proven efficacy in modulating biological pathways implicated in a myriad of diseases.[3][4] Derivatives of 1,8-naphthyridine have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, underscoring the profound therapeutic potential embedded within this bicyclic heteroaromatic system.[4][5][6][7]

This guide focuses on a specific, foundational member of this family: 2,3-dihydro-1,8-naphthyridin-4(1H)-one . We will dissect its chemical identity, explore its synthesis and reactivity, and delve into its role as a cornerstone for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.

PART 1: Nomenclature and Structural Elucidation

A precise understanding of a molecule's identity begins with its formal nomenclature and structure. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-dihydro-1H-1,8-naphthyridin-4-one .[8]

Let's deconstruct this name:

-

1,8-Naphthyridine: This defines the core bicyclic structure, a diazanaphthalene, where two nitrogen atoms are present in the two fused six-membered rings, specifically at positions 1 and 8.[9]

-

-4(1H)-one: This indicates a ketone group (=O) at position 4. The (1H) specifies that the nitrogen at position 1 is saturated with a hydrogen atom, accommodating the keto-enol tautomerism in favor of the keto form.

-

2,3-dihydro-: This prefix reveals that the double bond typically found between positions 2 and 3 in the parent naphthyridine ring is saturated, meaning these positions are occupied by single-bonded carbon atoms bearing hydrogen atoms.

The resulting structure is a partially saturated, bicyclic lactam. This unique combination of a pyridine ring fused to a dihydropyridinone ring endows the molecule with specific electronic and steric properties that are crucial for its biological interactions.

Molecular Structure

The two-dimensional structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed properties for this molecule provides essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[8] |

| Molecular Weight | 148.16 g/mol | PubChem[8] |

| CAS Number | 676515-33-6 | PubChem[8] |

| XLogP3-AA | 0.7 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |

| Topological Polar Surface Area | 42 Ų | PubChem[8] |

PART 2: Synthesis and Reactivity

The synthesis of the 1,8-naphthyridine core is well-established, with several named reactions providing versatile entry points to this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Key Synthetic Strategies

Classic methodologies like the Friedländer annulation and the Conrad-Limpach reaction are frequently employed for constructing the 1,8-naphthyridine skeleton.[5][6] The Friedländer synthesis, for instance, typically involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). This approach offers a direct and efficient pathway to substituted 1,8-naphthyridines.[10]

More contemporary methods, such as microwave-assisted inverse electron-demand Diels-Alder reactions, have been developed to access polysubstituted 1,8-naphthyridinones with high efficiency.[11]

The general workflow for synthesizing the target scaffold often involves a cyclization reaction as the key ring-forming step.

Caption: Interaction model of a 1,8-naphthyridinone derivative with a biological target.

PART 4: Exemplar Experimental Protocol

Protocol: Friedländer Annulation for Synthesis of a Substituted 1,8-Naphthyridine Core

This protocol provides a representative, generalized procedure for the synthesis of a 1,8-naphthyridine derivative, which serves as a precursor to the target molecule. Self-validation is achieved through in-process monitoring and final product characterization.

Objective: To synthesize a 1,8-naphthyridine core via a base-catalyzed Friedländer condensation.

Materials:

-

2-amino-pyridine-3-carbaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Ethanol (Anhydrous)

-

Potassium hydroxide (KOH) or another suitable base (0.2 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-pyridine-3-carbaldehyde and anhydrous ethanol under an inert atmosphere.

-

Reagent Addition: Begin stirring the solution. Add ethyl acetoacetate to the flask, followed by the catalytic amount of potassium hydroxide.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate may form.

-

Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography if necessary.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Causality and Validation: The use of a base catalyst (KOH) is crucial for deprotonating the active methylene carbon of ethyl acetoacetate, facilitating the initial nucleophilic attack on the aldehyde. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic naphthyridine ring system. Monitoring by TLC provides a real-time validation of the reaction's progression, ensuring it is run to completion for optimal yield.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a gateway to a vast chemical space of high therapeutic value. Its robust and accessible synthesis, coupled with its proven ability to serve as a scaffold for potent and selective modulators of diverse biological targets, ensures its continued relevance in drug discovery. Future research will undoubtedly focus on leveraging this core to tackle emerging therapeutic challenges, from drug-resistant cancers and infections to complex inflammatory and neurological disorders. The strategic functionalization of this privileged scaffold, guided by computational modeling and innovative synthetic chemistry, will continue to yield novel clinical candidates for years to come.

References

-

PubChem. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. Available from: [Link]

-

Al-Omair, M. A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules. Available from: [Link]

-

Al-Omair, M. A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available from: [Link]

-

Croe, F., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available from: [Link]

-

ResearchGate. Chemical structure of the some potent 1,8-naphthyridines. Available from: [Link]

-

Abu-Melha, S., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available from: [Link]

-

Manera, C., et al. (2007). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry. Available from: [Link]

-

PubChemLite. 1,8-naphthyridin-2(1h)-one, 3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl). Available from: [Link]

-

PubChem. 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. Available from: [Link]

-

Wikipedia. 1,8-Naphthyridine. Available from: [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

-

Ukita, T., et al. (1994). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. Naphthyridinone. Available from: [Link]

-

PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. Available from: [Link]

-

Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules. Available from: [Link]

-

PubChem. 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Available from: [Link]

-

Chary, M. T., et al. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications. Available from: [Link]

-

de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available from: [Link]

-

El-Sayed, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

-

Tintori, C., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available from: [Link]

-

Zhao, X. Z., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of Medicinal Chemistry. Available from: [Link]

-

Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative...possessing in vitro anticancer potential. International Immunopharmacology. Available from: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one | C8H8N2O | CID 19890880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of the 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Core Structure

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug discovery communities. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 2,3-dihydro-1,8-naphthyridin-4(1H)-one substructure, in particular, serves as a crucial building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable core, with a primary focus on the well-established Gould-Jacobs reaction and a discussion of modern alternative approaches.

Primary Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and robust method for the synthesis of 4-hydroxyquinolines and their bioisosteric analogues, including the 1,8-naphthyridin-4-one core.[2][3] The reaction proceeds in a stepwise manner, commencing with the condensation of an appropriate aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.

Reaction Mechanism and Rationale

The synthesis of the this compound core via the Gould-Jacobs reaction can be dissected into three key stages:

-

Condensation: The initial step involves the reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the formation of an enamine intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, with the elimination of ethanol.[3] This step is typically performed at a moderately elevated temperature to drive the reaction to completion.

-

Thermal Cyclization: The enamine intermediate undergoes a thermal intramolecular cyclization at high temperatures, often in a high-boiling solvent such as diphenyl ether or Dowtherm A.[4] This step proceeds via a 6-electron electrocyclization, forming the second ring of the naphthyridine system. The immediate product is ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, which exists in tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

Hydrolysis and Decarboxylation: The final stage involves the saponification of the ester group to a carboxylic acid using a strong base, such as sodium hydroxide.[5] Subsequent acidification followed by heating leads to the decarboxylation of the resulting carboxylic acid, yielding the desired this compound core structure.[6]

Figure 1: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate (Intermediate 1)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Reaction: Heat the mixture with stirring at 110-120 °C for 2 hours.

-

Work-up: After cooling to room temperature, the reaction mixture will solidify. The solid can be triturated with petroleum ether or hexane to remove any unreacted starting material.

-

Purification: The crude product can be recrystallized from ethanol to afford pure diethyl 2-((pyridin-2-ylamino)methylene)malonate as a crystalline solid.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate (Intermediate 2)

-

Reaction Setup: In a high-temperature reaction vessel, suspend diethyl 2-((pyridin-2-ylamino)methylene)malonate (1.0 eq) in diphenyl ether (10-15 mL per gram of starting material).

-

Cyclization: Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Dilute the mixture with hexane or petroleum ether to facilitate complete precipitation.[7]

-

Purification: Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

Protocol 3: Hydrolysis and Decarboxylation to this compound (Final Product)

-

Saponification: Suspend the crude ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The carboxylic acid intermediate will precipitate.

-

Isolation of Carboxylic Acid: Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Decarboxylation: Place the dried 4-hydroxy-1,8-naphthyridine-3-carboxylic acid in a flask and heat it to its melting point (around 250-260 °C) until the evolution of carbon dioxide ceases.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol or water.

| Step | Reactants | Key Conditions | Solvent | Typical Yield |

| 1. Condensation | 2-Aminopyridine, DEEM | 110-120 °C, 2 h | Neat | 85-95% |

| 2. Cyclization | Diethyl 2-((pyridin-2-ylamino)methylene)malonate | 240-250 °C, 30-60 min | Diphenyl ether | 70-85% |

| 3. Hydrolysis | Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | 10% NaOH (aq), Reflux, 2-3 h | Water | >90% |

| 4. Decarboxylation | 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid | ~250-260 °C | Neat | 80-90% |

Table 1: Summary of Reaction Conditions and Typical Yields for the Gould-Jacobs Synthesis.

Challenges and Optimization

The primary challenge in the Gould-Jacobs synthesis is the high temperature required for the cyclization step, which can sometimes lead to charring and reduced yields. The use of microwave irradiation has emerged as a powerful tool to overcome this limitation. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8] For the cyclization step, heating the enamine intermediate in a sealed vessel under microwave irradiation at temperatures around 250 °C for a much shorter duration (e.g., 5-15 minutes) can be highly effective.[8]

Alternative Synthetic Route: Inverse-Electron-Demand Diels-Alder Reaction

For the synthesis of substituted 2,3-dihydro-1,8-naphthyridin-4(1H)-ones, an alternative and elegant approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][9] This strategy involves the cycloaddition of an electron-deficient diene with an electron-rich dienophile.

General Strategy

A common approach involves the use of 1,2,4-triazines as the electron-deficient diene component. The dienophile is typically an enamine or an ynamine. The IEDDA reaction is followed by the extrusion of a small molecule, such as nitrogen gas, to afford the aromatic naphthyridinone core.

Sources

- 1. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ablelab.eu [ablelab.eu]

- 9. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

The Ascendant Scaffold: A Technical Guide to 2,3-Dihydro-1,8-naphthyridin-4(1H)-one and Its Derivatives in Modern Drug Discovery

Abstract

The 2,3-dihydro-1,8-naphthyridin-4(1H)-one core is a heterocyclic scaffold of burgeoning significance in medicinal chemistry. As a privileged structure, it serves as a foundational blueprint for the design of novel therapeutic agents targeting a spectrum of diseases, from cancer to inflammatory disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile core. We will navigate through its synthesis, explore the nuanced structure-activity relationships of its key derivatives, and elucidate the molecular mechanisms that underpin their biological activities. This document is designed not as a rigid set of instructions, but as a strategic guide to empower innovation and accelerate the translation of these promising compounds from the laboratory to clinical applications.

The 1,8-Naphthyridine Core: A Foundation of Therapeutic Promise

The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its inherent structural rigidity and capacity for diverse substitutions have made it a favored scaffold in the quest for novel therapeutics. The partially saturated derivative, this compound, retains the key pharmacophoric features of the parent aromatic system while introducing a three-dimensional character that can be exploited for enhanced target binding and improved pharmacokinetic profiles.

The introduction of a carbonyl group and a saturated bond in the pyridinone ring creates a unique electronic and conformational landscape. This modification allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The lactam functionality, in particular, offers a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.

Synthesis of the this compound Core: Strategic Pathways

While a definitive, one-pot synthesis for the unsubstituted this compound core is not extensively documented, its synthesis can be logically approached through multi-step sequences involving intramolecular cyclization strategies. A plausible and efficient route would involve the initial construction of a suitably substituted aminopyridine precursor, followed by a base- or acid-catalyzed intramolecular cyclization.

A related and well-documented synthetic strategy is the Friedländer annulation, which is a powerful method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines.[3] This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3] By adapting this methodology, one could envision a pathway to the dihydro-naphthyridinone core.

Conceptual Synthetic Protocol: Intramolecular Cyclization Approach

This protocol is a conceptualized pathway based on established organic chemistry principles for the synthesis of related heterocyclic systems.

Step 1: Synthesis of an N-(pyridin-2-yl)-β-alanine ester precursor

-

Combine 2-aminopyridine with an appropriate acrylate ester (e.g., ethyl acrylate) in a suitable solvent such as ethanol.

-

The reaction can be heated under reflux to facilitate the Michael addition of the amino group to the α,β-unsaturated ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-(pyridin-2-yl)-β-alanine ester.

Step 2: Intramolecular Cyclization to form the this compound core

-

The purified N-(pyridin-2-yl)-β-alanine ester is dissolved in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise at room temperature to facilitate the intramolecular Dieckmann condensation.

-

The reaction mixture is then heated to a high temperature (typically >200 °C) to drive the cyclization.

-

The reaction is monitored by TLC.

-

After cooling, the reaction mixture is carefully quenched with water and neutralized with acid.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification by column chromatography or recrystallization affords the this compound core.

Diagram of the Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the core scaffold.

Key Derivatives and Their Biological Significance

The true therapeutic potential of the this compound scaffold is realized through the strategic introduction of various substituents. These modifications can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Anticancer Agents

A significant body of research has focused on the development of 1,8-naphthyridinone derivatives as anticancer agents.[4][5][6][7] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and cell division.

Structure-Activity Relationship (SAR) Insights:

-

Substitution at N-1: The introduction of small alkyl or aryl groups at the N-1 position is often well-tolerated and can be used to modulate solubility and cell permeability.

-

Substitution at C-3: The C-3 position is a critical site for modification. The attachment of carboxamide moieties has been shown to be particularly effective, with the nature of the amide substituent playing a key role in determining potency and selectivity.[5][7]

-

Substitution at the Phenyl Ring (if present at C-2 or C-3): Electron-withdrawing or electron-donating groups on a phenyl substituent can fine-tune the electronic properties of the molecule, impacting its interaction with target proteins.

Table 1: Representative Anticancer 1,8-Naphthyridine-3-carboxamide Derivatives and their Activities

| Compound ID | R1 (at N-1) | R2 (at C-7) | R3 (at C-3) | Target Cell Line | IC50 (µM) | Reference |

| Compound 12 | prop-2-yn-1-yl | H | -CONH-(CH2)2-OH | HBL-100 (Breast) | 1.37 | [7] |

| Compound 17 | prop-2-yn-1-yl | Cl | -CONH-adamantyl | KB (Oral) | 3.7 | [7] |

| Compound 22 | prop-2-yn-1-yl | F | -CONH-(CH2)2-morpholine | SW-620 (Colon) | 3.0 | [7] |

| Compound 47 | H | Cl | -CONH-CH(Ph)-CH2OH | MIAPaCa (Pancreatic) | 0.41 | [4] |

| Compound 36 | H | F | -CONH-CH2-pyridyl | PA-1 (Ovarian) | 1.19 | [4] |

Kinase Inhibitors

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,8-naphthyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.[8][9]

Mechanism of Action:

Many 1,8-naphthyridinone-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Signaling Pathway: Kinase Inhibition by a 1,8-Naphthyridinone Derivative

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols: A Guide to Reproducibility

The following is a generalized protocol for the synthesis of a 1,8-naphthyridine-3-carboxamide derivative, a class of compounds with demonstrated anticancer activity.[7]

Protocol: Synthesis of a 7-Chloro-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide Derivative

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate

-

A mixture of 2-amino-6-chloropyridine and diethyl ethoxymethylenemalonate is heated at 110-120 °C for 1 hour.

-

The reaction mixture is cooled, and the resulting solid is collected by filtration.

-

The solid is then added to a high-boiling point solvent like Dowtherm A and heated to 240-250 °C for 30 minutes.

-

After cooling, the precipitate is collected, washed with ether, and dried to give the ethyl ester.

Step 2: N-Alkylation

-

To a suspension of the ethyl ester in dimethylformamide (DMF), add potassium carbonate.

-

Propargyl bromide is added dropwise, and the mixture is stirred at room temperature for 12-16 hours.

-

The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

Step 3: Saponification

-

The N-alkylated ester is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide.

-

The mixture is refluxed for 2-3 hours.

-

After cooling, the solution is acidified with hydrochloric acid.

-

The precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.

Step 4: Amide Coupling

-

To a solution of the carboxylic acid in DMF, add 1,1'-carbonyldiimidazole (CDI).

-

The mixture is stirred at room temperature for 1 hour.

-

The desired amine is then added, and the reaction is stirred for another 12-16 hours.

-

The reaction mixture is poured into ice water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the final 1,8-naphthyridine-3-carboxamide derivative.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, ensures their continued prominence in the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access novel analogs. Furthermore, the application of computational modeling and artificial intelligence will undoubtedly accelerate the design of next-generation this compound derivatives with enhanced potency, selectivity, and drug-like properties. The journey from this privileged scaffold to life-saving medicines is a testament to the power of innovative medicinal chemistry.

References

- Madaan, A., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(13), 4367-4372.

-

ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18675–18686. [Link]

-

Royal Society of Chemistry. (2019). A Mild Synthesis of Substituted 1,8-Naphthyridines. Green Chemistry. [Link]

- MDPI. (2010). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 15(3), 1553-1560.

- Taylor & Francis Online. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 724-732.

- Madaan, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7303-7311.

- National Center for Biotechnology Information. (2010). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 6, 114.

- Mini-Reviews in Medicinal Chemistry. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.

- Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.

- National Center for Biotechnology Information. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846.

- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry.

- Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive.

- The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. (2020). Molecules, 25(21), 5084.

- Chung, M., et al. (2017). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 15(18), 3783-3790.

- Google Patents. (2011). 1, 8 -naphthyridines as kinase inhibitors.

-

Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][10][11]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][5][10]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (2024). The Journal of Organic Chemistry.

- Royal Society of Chemistry. (2021). Base-promoted anaerobic intramolecular cyclization synthesis of 4,5-disubstituted-1,2,3-thiadiazoles. Organic Chemistry Frontiers, 8(11), 2634-2639.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide for Researchers

Introduction: The 1,8-Naphthyridinone Core in Drug Discovery

The 1,8-naphthyridinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a diverse array of therapeutic agents, including ligands for cannabinoid receptors.[1] The partially saturated derivative, 2,3-dihydro-1,8-naphthyridin-4(1H)-one, serves as a crucial building block in the synthesis of these more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis and exploring its further chemical transformations. This guide provides an in-depth analysis of the spectroscopic signature of this compound, offering both predicted data based on related structures and field-proven methodologies for its characterization.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one, combines a pyridine ring fused to a dihydropyridinone ring.[2] This arrangement dictates a specific electronic environment for each atom, which in turn gives rise to a unique spectroscopic fingerprint. This guide will systematically deconstruct this fingerprint using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following key signals. The protons on the dihydropyridinone ring are expected to appear as triplets, a characteristic of adjacent methylene groups. The aromatic protons on the pyridine ring will exhibit distinct splitting patterns due to their coupling with each other. The amine proton is often observed as a broad singlet.

¹³C NMR Spectroscopy: The Carbon Backbone

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the pyridinone ring is a key diagnostic signal, typically appearing significantly downfield. The aromatic carbons of the pyridine ring will have distinct chemical shifts based on their substitution and proximity to the nitrogen atom. The aliphatic carbons of the dihydropyridinone ring will resonate in the upfield region of the spectrum.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are extrapolated from the analysis of structurally similar compounds.[3][4]

| ¹H NMR | ¹³C NMR | ||

| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |

| H-2 | ~ 3.5 (t) | C-2 | ~ 40 |

| H-3 | ~ 2.8 (t) | C-3 | ~ 32 |

| H-5 | ~ 7.0 (dd) | C-4 | ~ 195 (C=O) |

| H-6 | ~ 8.2 (dd) | C-4a | ~ 115 |

| H-7 | ~ 7.5 (dd) | C-5 | ~ 118 |

| NH (1) | Broad | C-6 | ~ 148 |

| NH (8) | Broad | C-7 | ~ 125 |

| C-8a | ~ 155 |

Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as t (triplet) and dd (doublet of doublets).

2D NMR Techniques: Unraveling Connectivity

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Experimental Workflow for NMR Analysis

Caption: Predicted key long-range (2-3 bond) correlations in the HMBC spectrum of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in confirming the molecular formula.

For this compound (C₈H₈N₂O), the expected exact mass is approximately 148.06 g/mol . [2]In a high-resolution mass spectrum (HRMS), this would be observed with high accuracy, confirming the elemental composition. Electron ionization (EI) would likely lead to fragmentation, providing further structural clues. Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecule at [M+H]⁺ with an m/z of approximately 149.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize an appropriate ionization source, such as ESI or EI.

-

Mass Analysis: Acquire the mass spectrum, ensuring accurate mass calibration.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the key diagnostic IR absorption bands are expected to be:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine/Amide) | 3400 - 3200 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Amide) | ~ 1650 | Stretching |

| C=C / C=N (Aromatic) | 1600 - 1450 | Stretching |

The strong absorption band around 1650 cm⁻¹ for the amide carbonyl is a particularly telling feature for this class of compounds. The presence of N-H stretching bands confirms the amine and amide functionalities.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample.

-

Data Analysis: The background is automatically subtracted to yield the infrared spectrum of the compound. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.

The fused aromatic and heteroaromatic ring system of this compound constitutes a significant chromophore. We can anticipate strong absorptions in the UV region, likely with multiple bands corresponding to π → π* and n → π* transitions. The exact λmax values can be influenced by the solvent polarity. [5][6][7]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Blank Measurement: Record the spectrum of the pure solvent in a cuvette.

-

Sample Measurement: Record the spectrum of the sample solution in a matched cuvette.

-

Data Analysis: The instrument will subtract the blank spectrum to provide the absorbance spectrum of the compound. Identify the λmax values.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecular structure, Mass Spectrometry confirms the molecular weight and formula. Infrared spectroscopy validates the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the chromophoric system. By integrating the data from each of these methods, researchers can confidently verify the synthesis and purity of this important heterocyclic building block, paving the way for its successful application in drug discovery and development.

References

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.

- UV-Vis spectra of compounds 1 , 2 , 3 and 4 in dichloromethane solution at 5.0 × 10 − 6 M. - ResearchGate.

- 2,3-Dihydro-1-methyl-1,8-naphthyridin-4(1H)-one - Optional[MS (GC)] - Spectrum.

- Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides.

- Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions - Beilstein Journals.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873) - Human Metabolome Database.

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) - NP-MRD.

-

Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed. Available at: [Link]

- 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications.

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.

-

Synthesis and Characterization of Benzo--[1][8]naphthyridine-4(1H) - RosDok. Available at:

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications.

-

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one - PubChem. Available at: [Link]

-

Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar. Available at: [Link]

-

PubChemLite - 1,8-naphthyridin-2(1h)-one, 3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl). Available at: [Link]

-

Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst - ResearchGate. Available at: [Link]

-

Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed. Available at: [Link]

-

UV-vis spectra of investigated molecules in TFA medium. All single... - ResearchGate. Available at: [Link]

-

4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - PubChem. Available at: [Link]

-

2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)- - the NIST WebBook. Available at: [Link]

- IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7 - MU-Varna.bg. Available at: https://mu-varna.bg/EN/proceedings/Documents/issues/ssp_online_first_2022/6_ir_and_uv_vis_spectroscopic_analysis.pdf

-

Naphthalic anhydride - the NIST WebBook. Available at: [Link]

-

1,4-Naphthalenedione, 2-hydroxy-3-methyl- - the NIST WebBook. Available at: [Link]

-

2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)-. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one | C8H8N2O | CID 19890880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.mu-varna.bg [journals.mu-varna.bg]

- 8. rsc.org [rsc.org]

The 1,8-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key therapeutic applications of 1,8-naphthyridinone derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By delving into the mechanisms of action, structure-activity relationships, and established experimental protocols, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore. The content is structured to provide not just a recitation of facts, but a causal understanding of the science, empowering researchers to make informed decisions in their own investigations.

Introduction: The Ascendancy of the 1,8-Naphthyridinone Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the 1,8-naphthyridine nucleus has emerged as a "privileged scaffold."[1] Its rigid, planar structure, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of a wide array of derivatives with potent and selective activities against various diseases.[2]

Historically, the 1,8-naphthyridine core gained prominence with the discovery of nalidixic acid, the progenitor of the quinolone class of antibiotics.[3] This foundational work established the scaffold's potential in targeting fundamental cellular processes. Since then, extensive research has expanded its therapeutic horizons far beyond antibacterial applications, revealing potent anticancer, antiviral, and anti-inflammatory activities, among others.[4][5][6] This guide will explore these key biological activities in detail, providing both the foundational knowledge and the practical insights necessary for advancing research in this exciting field.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The 1,8-naphthyridinone scaffold has proven to be a fertile ground for the development of novel anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Mechanism of Action: Targeting Critical Oncogenic Pathways

The anticancer effects of 1,8-naphthyridinone derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] Overexpression or mutation of these kinases is a common driver of oncogenesis, making them prime targets for therapeutic intervention.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with chromosomal instability and tumor progression. Several 1,8-naphthyridinone-based compounds have been identified as potent inhibitors of Aurora kinases.[8]

By competitively binding to the ATP-binding pocket of Aurora kinases, these inhibitors prevent the phosphorylation of downstream substrates, such as histone H3, which is crucial for chromatin condensation and segregation.[9] This disruption of mitotic processes leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are central to cell proliferation, survival, and metastasis.[10][11] Dysregulation of EGFR signaling is a hallmark of many cancers.

Certain 1,8-naphthyridinone derivatives have been designed to function as EGFR inhibitors.[4] They compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[11] This leads to a reduction in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of 1,8-naphthyridinone derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [12] |

| K-562 (Leukemia) | 0.77 | [12] | |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [12] |

| SW620 (Colon) | 1.4 | [12] | |

| Compound 12 | HBL-100 (Breast) | 1.37 | [13] |

| Compound 22 | SW-620 (Colon) | 3.0 | [13] |

| Compound 10c | MCF7 (Breast) | 1.47 | [14] |

| Compound 8d | MCF7 (Breast) | 1.62 | [14] |

| Compound 4d | MCF7 (Breast) | 1.68 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridinone derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Legacy of Combating Bacterial Infections

The 1,8-naphthyridinone scaffold is the foundational structure of nalidixic acid, the first of the quinolone antibiotics.[3] This legacy continues with modern derivatives showing potent activity against a range of bacterial pathogens, including drug-resistant strains.

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of antibacterial action for many 1,8-naphthyridinone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA, relieving torsional stress.

These compounds bind to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The selectivity for bacterial DNA gyrase over its eukaryotic counterparts is a key factor in the therapeutic utility of these compounds.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridinone derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [15] |

| Compound C | Mycobacterium tuberculosis H37Rv | 6.25 | [15] |

| Compound D | Mycobacterium tuberculosis H37Rv | 0.25 | [15] |

| 1,8-NA | Escherichia coli 06 | ≥ 1024 | [16] |

| Staphylococcus aureus 10 | ≥ 1024 | [16] | |

| Pseudomonas aeruginosa 24 | ≥ 1024 | [16] | |

| 3-TNB | Escherichia coli 06 | ≥ 1024 | [16] |

| Staphylococcus aureus 10 | ≥ 1024 | [16] | |

| Pseudomonas aeruginosa 24 | ≥ 1024 | [16] | |

| Compound 44a | Staphylococcus aureus | 6-7 (mM) | [3] |

| Compound 44b | Staphylococcus aureus | 6-7 (mM) | [3] |

| Compound 45a | Staphylococcus aureus | 6-7 (mM) | [3] |

| Compound 45b | Staphylococcus aureus | 6-7 (mM) | [3] |

| Compound 44b | Mycobacterium smegmatis | 5.4-7.1 (mM) | [3] |

| Compound 44c | Mycobacterium smegmatis | 5.4-7.1 (mM) | [3] |

| Compound 44d | Mycobacterium smegmatis | 5.4-7.1 (mM) | [3] |

| Compound 45c | Mycobacterium smegmatis | 5.4-7.1 (mM) | [3] |

| Compound 45d | Mycobacterium smegmatis | 5.4-7.1 (mM) | [3] |

| Compound 45e | Mycobacterium smegmatis | 5.4-7.1 (mM) | [3] |

Note: Some 1,8-naphthyridine derivatives, such as 1,8-NA and 3-TNB, show weak intrinsic antibacterial activity but can potentiate the effects of other antibiotics.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 1,8-naphthyridinone derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity: A Promising Frontier

The 1,8-naphthyridinone scaffold has also demonstrated significant potential as a source of antiviral agents, with notable activity against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[17]

Mechanism of Action: Targeting Viral Enzymes

Several 1,8-naphthyridinone derivatives have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[18] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive infection.

These inhibitors chelate the divalent metal ions in the active site of the integrase enzyme, thereby blocking the strand transfer step of the integration process.[19] This mechanism of action is distinct from that of other classes of antiretroviral drugs, making them valuable components of combination therapies and effective against viruses resistant to other agents.

The precise mechanism of action for 1,8-naphthyridinone derivatives against HCMV is still under investigation, but it is believed to involve the inhibition of viral replication processes. Some studies suggest that these compounds may target viral enzymes essential for DNA synthesis or other stages of the viral life cycle.[20][21]

Structure-Activity Relationship (SAR) Insights

For HIV-1 integrase inhibitors, the presence of a metal-chelating pharmacophore is crucial for activity. Modifications to the substituents on the naphthyridinone ring can significantly impact potency and the resistance profile.[19] For example, the nature and length of the side chain at certain positions can influence the binding affinity to the integrase-DNA complex.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, and there is a growing need for novel anti-inflammatory agents. 1,8-Naphthyridinone derivatives have shown promise in this area by modulating the production of pro-inflammatory mediators.[6]

Mechanism of Action: Suppression of Pro-inflammatory Cytokines

The anti-inflammatory effects of 1,8-naphthyridinone derivatives are often associated with their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), in immune cells like macrophages.[22]

The underlying mechanism is thought to involve the inhibition of signaling pathways that lead to the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which are master regulators of the inflammatory response. By interfering with these pathways, these compounds can effectively dampen the inflammatory cascade.

Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

Cell Plating: Seed the macrophages in a 24- or 48-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,8-naphthyridinone derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

Incubation: Incubate the plate for an appropriate period (e.g., 18-24 hours) to allow for cytokine production and release.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the extent to which the compounds inhibit cytokine release compared to the LPS-stimulated control.

Conclusion and Future Directions

The 1,8-naphthyridinone scaffold represents a highly versatile and privileged core in drug discovery, with a proven track record and immense future potential. The diverse biological activities, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore the adaptability of this chemical framework. The ability to modulate its properties through targeted substitutions provides a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research in this area should continue to focus on:

-

Elucidating Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by 1,8-naphthyridinone derivatives will enable more rational drug design.

-

Combating Drug Resistance: The development of derivatives that are effective against resistant strains of bacteria, viruses, and cancer cells is a critical unmet need.

-

Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be crucial for their successful clinical translation.

-

Exploring New Therapeutic Areas: The broad biological activity of the 1,8-naphthyridinone scaffold suggests that its therapeutic potential may extend beyond the areas covered in this guide.